molecular formula C20H23BrN2O3S B3483915 N-(3-bromophenyl)-N~2~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide

N-(3-bromophenyl)-N~2~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3483915
M. Wt: 451.4 g/mol
InChI Key: UPRJXODRZTYNJC-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-N~2~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that features a bromophenyl group, a cyclohexyl group, and a phenylsulfonyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-N~2~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps. One common method includes the amidation reaction, where a bromophenyl amine reacts with a glycine derivative under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or column chromatography are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-N~2~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-bromophenyl)-N~2~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism by which N-(3-bromophenyl)-N~2~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromophenyl and phenylsulfonyl groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluorophenyl)-N~2~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide
  • N-(3-chlorophenyl)-N~2~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide
  • N-(3-iodophenyl)-N~2~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide

Uniqueness

N-(3-bromophenyl)-N~2~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its fluorine, chlorine, or iodine counterparts. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-[benzenesulfonyl(cyclohexyl)amino]-N-(3-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3S/c21-16-8-7-9-17(14-16)22-20(24)15-23(18-10-3-1-4-11-18)27(25,26)19-12-5-2-6-13-19/h2,5-9,12-14,18H,1,3-4,10-11,15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRJXODRZTYNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-bromophenyl)-N~2~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide
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N-(3-bromophenyl)-N~2~-cyclohexyl-N~2~-(phenylsulfonyl)glycinamide

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